2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione
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Overview
Description
2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H6F6NO3. It is known for its unique structure, which includes a perfluorinated side chain attached to an isoindoline-1,3-dione core. This compound is used primarily in research settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with perfluoropropan-2-yl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bond between the isoindoline-1,3-dione and the perfluoropropan-2-yl group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The perfluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The perfluorinated side chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The isoindoline-1,3-dione core can participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-((Perfluoropropyl)oxy)isoindoline-1,3-dione: Similar structure but with a different perfluorinated side chain.
2-((Perfluorobutyl)oxy)isoindoline-1,3-dione: Another similar compound with a longer perfluorinated side chain.
2-((Perfluoroethyl)oxy)isoindoline-1,3-dione: A compound with a shorter perfluorinated side chain.
Uniqueness
2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is unique due to its specific perfluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in the development of advanced materials and in biological research .
Properties
IUPAC Name |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F7NO3/c12-9(10(13,14)15,11(16,17)18)22-19-7(20)5-3-1-2-4-6(5)8(19)21/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXTBJQZWDVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F7NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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